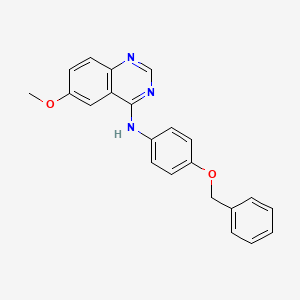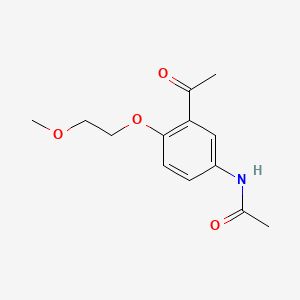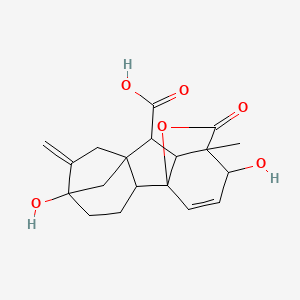
Eplerenon
Übersicht
Beschreibung
Eplerenon ist ein steroidales Antimineralocorticoid der Spirolakton-Gruppe und ein selektiver Aldosteron-Rezeptor-Antagonist. Es wird hauptsächlich zur Behandlung von chronischer Herzinsuffizienz und Bluthochdruck eingesetzt, insbesondere bei Personen mit resistentem Bluthochdruck aufgrund erhöhter Aldosteronwerte . This compound wirkt, indem es die Wirkung von Aldosteron blockiert, einem Hormon, das den Blutdruck erhöht, indem es den Körper dazu bringt, Natrium und Wasser zurückzuhalten .
2. Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von this compound umfasst mehrere Schritte. Eine übliche Methode beinhaltet die selektive Epoxidierung von 17α-Hydroxy-3-oxo-γ-lacton-pregn-4,9(11)-dien-7α,21-dicarbonsäuremethylester in Gegenwart eines Nebenreaktioninhibitors, Trichloracetonitril, eines Oxidationsmittels und eines Phosphatpuffersystems . Das erhaltene rohe this compound wird dann umkristallisiert, um reines this compound zu erhalten .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt in der Regel dem gleichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Phosphorpentachlorid und Bortrihalogenid für die Dehydratationsreaktion, gefolgt von der Epoxidierung, um this compound zu erhalten . Diese Methode gewährleistet eine hohe Reinheit und Ausbeute, was sie für die großtechnische Produktion geeignet macht .
Wirkmechanismus
Target of Action
Eplerenone is a selective aldosterone receptor antagonist . It primarily targets the mineralocorticoid receptors in the body . These receptors play a crucial role in regulating blood pressure and maintaining electrolyte balance .
Mode of Action
Eplerenone works by binding to the mineralocorticoid receptor , thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . Aldosterone is a hormone that causes the body to retain sodium and water, which can increase blood pressure . By blocking aldosterone, Eplerenone helps decrease the amount of sodium and water the body retains .
Biochemical Pathways
Eplerenone affects several biochemical pathways. It has been shown to up-regulate Klotho, HSP70, sirtuins, and PGC-1α, which help preserve mitochondrial function and cell survival . Additionally, it suppresses the NF-κB signaling pathway, thereby hindering renal inflammation . Eplerenone also affects the phosphatidylinositol 3-kinase/Akt and GSK-3β signaling pathways .
Pharmacokinetics
Eplerenone is metabolized by the liver enzyme CYP3A4 . It has a half-life of 4-6 hours . After oral administration, Eplerenone reaches peak plasma concentrations approximately 1.5 hours post-dose . It is excreted in urine (67%) and feces (32%) .
Result of Action
The molecular and cellular effects of Eplerenone’s action include sustained increases in plasma renin and serum aldosterone, consistent with inhibition of the negative regulatory feedback of aldosterone on renin secretion . It also reduces arterial stiffness and vascular endothelial dysfunction . In terms of cellular effects, Eplerenone has been shown to alter intracellular pH and calcium levels .
Action Environment
The action of Eplerenone can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. When combined with ACE inhibitors, beta blockers, or Bactrim® (trimethoprim/sulfamethoxazole), it may produce severe hyperkalemia . Furthermore, the efficacy of Eplerenone can be influenced by the patient’s sodium intake, as sodium plays a central role in the pathogenesis of cardiovascular damage .
Wissenschaftliche Forschungsanwendungen
Eplerenon hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung in der Untersuchung von Aldosteron-Rezeptor-Antagonisten verwendet.
Biologie: this compound wird verwendet, um die Auswirkungen von Aldosteron auf zelluläre Prozesse und seine Rolle bei verschiedenen Krankheiten zu untersuchen.
Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Antihypertensiva eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es an den Mineralocorticoid-Rezeptor bindet und so die Bindung von Aldosteron blockiert . Diese Hemmung verhindert, dass Aldosteron seine Wirkung auf die Natrium- und Wasserrückhaltung ausübt, was zu einem Blutdrucksenkung führt . Die erhöhte Plasma-Renin-Aktivität und die Aldosteronwerte überwinden die Wirkungen von this compound nicht .
Ähnliche Verbindungen:
Spironolacton: Ein weiterer Aldosteron-Rezeptor-Antagonist, aber weniger selektiv als this compound.
Lisinopril: Ein Angiotensin-Converting-Enzym-Hemmer, der zur Behandlung von Bluthochdruck eingesetzt wird.
Amlodipin: Ein Kalziumkanalblocker, der zur Behandlung von Bluthochdruck eingesetzt wird.
Vergleich: this compound ist selektiver für den Mineralocorticoid-Rezeptor als Spironolacton, was zu weniger Nebenwirkungen im Zusammenhang mit Androgen- und Progesteron-Rezeptoren führt . Im Gegensatz zu Lisinopril und Amlodipin zielt this compound spezifisch auf Aldosteron-vermittelte Signalwege ab, was es besonders wirksam bei Patienten mit resistentem Bluthochdruck aufgrund von Hyperaldosteronismus macht .
Die einzigartige Selektivität und der Wirkmechanismus von this compound machen es zu einem wertvollen Therapeutikum bei der Behandlung von Herz-Kreislauf-Erkrankungen und Bluthochdruck.
Biochemische Analyse
Biochemical Properties
Eplerenone functions by binding to the mineralocorticoid receptor, thereby inhibiting the binding of aldosterone. This inhibition leads to increased plasma renin and serum aldosterone levels due to the disruption of the negative feedback loop . Eplerenone selectively interacts with recombinant human mineralocorticoid receptors, showing minimal binding to glucocorticoid, progesterone, and androgen receptors . This selective binding is crucial for its therapeutic effects, as it prevents the adverse effects associated with non-selective aldosterone antagonists.
Cellular Effects
Eplerenone exerts significant effects on various cell types, particularly those in the cardiovascular system. By blocking aldosterone, eplerenone reduces sodium reabsorption and potassium excretion in epithelial cells of the kidney . This action decreases blood volume and lowers blood pressure. Additionally, eplerenone has been shown to reduce vascular and myocardial fibrosis, attenuate endothelial dysfunction, and decrease cardiac hypertrophy . These cellular effects are mediated through the inhibition of aldosterone-induced signaling pathways, which include the reduction of pro-inflammatory cytokines and oxidative stress markers .
Molecular Mechanism
At the molecular level, eplerenone binds to the mineralocorticoid receptor, preventing aldosterone from exerting its effects . This binding inhibits the transcription of aldosterone-responsive genes involved in sodium and water retention . Eplerenone’s selective binding to the mineralocorticoid receptor, without significant interaction with other steroid hormone receptors, minimizes the risk of side effects such as gynecomastia and impotence . The blockade of aldosterone’s action also leads to a decrease in the expression of pro-fibrotic and pro-inflammatory genes, contributing to its cardioprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of eplerenone have been observed to change over time. Eplerenone is metabolized primarily by the liver enzyme CYP3A4, with a half-life of approximately 4-6 hours . Studies have shown that eplerenone maintains its efficacy over extended periods, with sustained reductions in blood pressure and improvements in heart failure symptoms . Long-term use may require monitoring for potential hyperkalemia and renal function impairment .
Dosage Effects in Animal Models
In animal models, the effects of eplerenone vary with dosage. Low to moderate doses of eplerenone have been shown to reduce blood pressure, decrease cardiac and renal fibrosis, and improve survival rates in models of heart failure . High doses may lead to adverse effects such as hyperkalemia and renal dysfunction . The therapeutic window for eplerenone is thus critical for maximizing its benefits while minimizing risks.
Metabolic Pathways
Eplerenone is metabolized primarily by the cytochrome P450 enzyme CYP3A4 . The major metabolic pathways include 6β- and 21-hydroxylation and 3-keto reduction . These metabolic processes do not produce active metabolites, indicating that the parent compound is primarily responsible for its pharmacological effects . The metabolism of eplerenone can be influenced by other drugs that induce or inhibit CYP3A4, necessitating careful consideration of potential drug interactions .
Transport and Distribution
Eplerenone is transported and distributed within the body with approximately 50% binding to plasma proteins, primarily albumin . Its volume of distribution ranges from 43 to 90 liters, indicating extensive distribution into extravascular tissues . This distribution is essential for its therapeutic effects, as it allows eplerenone to reach target tissues such as the heart and kidneys.
Subcellular Localization
Eplerenone’s subcellular localization is primarily within the cytoplasm, where it binds to the mineralocorticoid receptor . Upon binding, the eplerenone-receptor complex translocates to the nucleus, where it inhibits the transcription of aldosterone-responsive genes . This nuclear translocation is crucial for its ability to modulate gene expression and exert its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of eplerenone involves several steps. One common method includes the selective epoxidation of 17α-hydroxyl-3-oxo-γ-lactone-pregn-4,9(11)-diene-7α,21-dicarboxylic acid methyl ester in the presence of a side reaction inhibitor, trichloroacetonitrile, an oxidant, and a phosphate buffer system . The crude eplerenone obtained is then recrystallized to yield pure eplerenone .
Industrial Production Methods: Industrial production of eplerenone typically follows the same synthetic route but on a larger scale. The process involves the use of phosphorous pentachloride and boron trihalide for the dehydration reaction, followed by epoxidation to obtain eplerenone . This method ensures high purity and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Eplerenon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden, wie z. B. 6β-Hydroxy-Eplerenon.
Reduktion: Reduktionsreaktionen können die Ketongruppe in this compound modifizieren, um Alkoholderivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere am Lactonring, um verschiedene Analoga zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Trichloracetonitril.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Nukleophile können unter milden Bedingungen für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene hydroxylierte und substituierte Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Spironolactone: Another aldosterone receptor antagonist, but less selective compared to eplerenone.
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure.
Amlodipine: A calcium channel blocker used for the treatment of hypertension.
Comparison: Eplerenone is more selective for the mineralocorticoid receptor compared to spironolactone, resulting in fewer side effects related to androgen and progesterone receptors . Unlike lisinopril and amlodipine, eplerenone specifically targets aldosterone-mediated pathways, making it particularly effective in patients with resistant hypertension due to hyperaldosteronism .
Eplerenone’s unique selectivity and mechanism of action make it a valuable therapeutic agent in the management of cardiovascular diseases and hypertension.
Eigenschaften
CAS-Nummer |
107724-20-9 |
|---|---|
Molekularformel |
C24H30O6 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
methyl (1R,2S,14S,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15?,16?,17?,19?,21-,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
JUKPWJGBANNWMW-GHBUSXCZSA-N |
SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1CC(C3[C@]24C(O4)C[C@]5(C3CC[C@]56CCC(=O)O6)C)C(=O)OC |
Kanonische SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC |
Aussehen |
Solid powder |
Color/Form |
White to off-white crystalline powder |
Key on ui other cas no. |
107724-20-9 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Slightly soluble Very slightly soluble in water, with its solubility essentially pH dependent |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
9,11-epoxy-7-(methoxycarbonyl)-3-oxo-17-pregn-4-ene-21,17-carbolactone eplerenon eplerenone Inspra |
Dampfdruck |
1.5X10-10 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


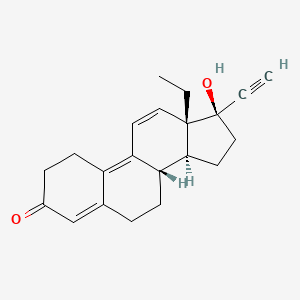
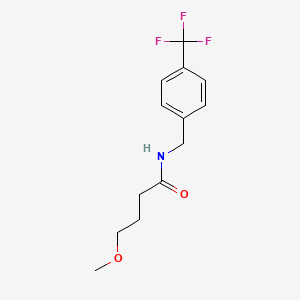
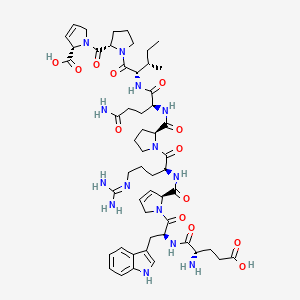
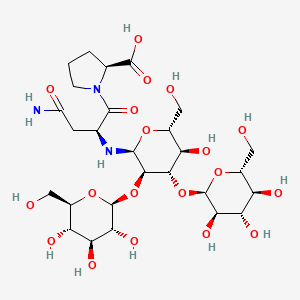
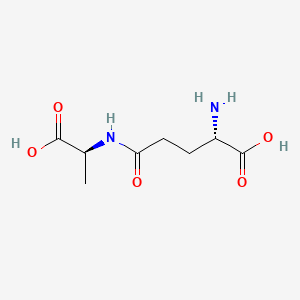
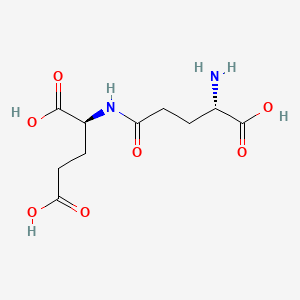
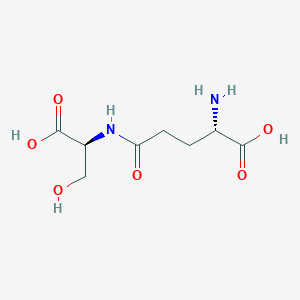
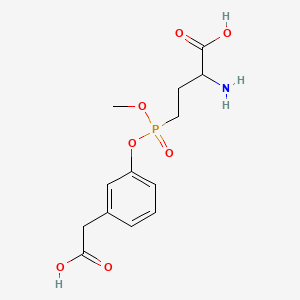
![(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1671464.png)
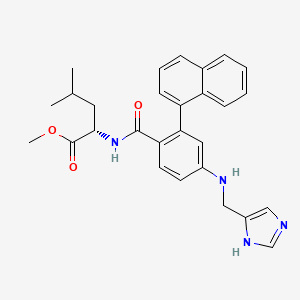
![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)
